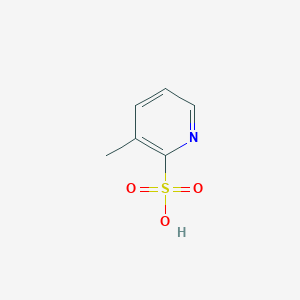

3-methylpyridine-2-sulfonic Acid

Descripción general

Descripción

3-Methylpyridine-2-sulfonic acid, also known as 3MPS, is a chemical compound that has gained immense attention from scientists and researchers due to its diverse range of properties and applications. It is a white to yellow powder or crystals . The IUPAC name for this compound is 3-methylpyridine-2-sulfonic acid hydrate . The InChI code is 1S/C6H7NO3S.H2O/c1-5-3-2-4-7-6 (5)11 (8,9)10;/h2-4H,1H3, (H,8,9,10);1H2 .

Synthesis Analysis

The synthesis of 3-methylpyridine-2-sulfonic acid can be achieved by the sulfonation of the corresponding pyridines . Another method involves the diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . In this case, intermediate pyridine-3-sulfonyl chlorides are formed, which are then hydrolyzed to sulfonic acids .

Molecular Structure Analysis

The molecular weight of 3-methylpyridine-2-sulfonic acid is 191.21 . The InChI key is RSQIMDKJHKOOQW-UHFFFAOYSA-N .

Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Physical And Chemical Properties Analysis

3-Methylpyridine-2-sulfonic acid is a white to yellow powder or crystals . It has a molecular weight of 191.21 .

Aplicaciones Científicas De Investigación

Synthesis of Pyridine Derivatives

3-methylpyridine-2-sulfonic Acid: is utilized in the synthesis of various pyridine derivatives. These derivatives are significant due to their wide range of biological activities, such as acting as IKK-β inhibitors , anti-microbial agents , A2A adenosine receptor antagonists , and anti-tumor agents . The use of magnetically recoverable nano-catalysts in these syntheses is a notable advancement, allowing for easy separation from the reaction medium .

Pharmaceutical Compound Intermediates

This compound serves as an intermediate in the production of pharmaceutical compounds. The sulfonyl group in 3-methylpyridine-2-sulfonic Acid is key for creating sulfonyl amides , which are used in various pharmaceuticals . The stability of the molecular ions of these compounds is crucial for their effectiveness in medical applications .

Agricultural Chemical Synthesis

In agriculture, 3-methylpyridine-2-sulfonic Acid is used to synthesize compounds that act as plant growth regulators and herbicides . The sulfonyl group plays a vital role in the creation of these agriculturally important chemicals .

Catalysis

The sulfonic acid group in 3-methylpyridine-2-sulfonic Acid is leveraged for its catalytic properties. It’s used in conjunction with inorganic supports like silicates and zeolites to catalyze various chemical reactions . This application is essential for the development of efficient and sustainable chemical processes .

Heterocyclic Compound Synthesis

As a heterocyclic compound, 3-methylpyridine-2-sulfonic Acid is pivotal in the synthesis of other heterocyclic structures. These structures are foundational in creating compounds with diverse biological and pharmacological properties .

Material Science

In material science, 3-methylpyridine-2-sulfonic Acid can be used to modify the surface properties of materials. This modification is crucial for developing new materials with specific desired characteristics, such as increased conductivity or reactivity .

Safety and Hazards

Direcciones Futuras

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

Mecanismo De Acción

Target of Action

3-Methylpyridine-2-sulfonic Acid, also known as 3-Methylpyridine, primarily targets Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

Instead, it involves a process where the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .

Biochemical Pathways

It’s known that the compound can be involved in the degradation of pyridine derivatives . The degradation of 2-hydroxypyridine, for instance, begins with hydroxylation to 2,5-dihydroxypyridine, followed by maleamic acid, maleic acid, and fumaric acid formation .

Result of Action

It’s known that the compound can lead to the formation of 5-nitropyridine-2-sulfonic acid in a two-step reaction .

Action Environment

The action, efficacy, and stability of 3-Methylpyridine-2-sulfonic Acid can be influenced by various environmental factors. For instance, microbial degradation of pyridine derivatives, including 3-Methylpyridine, can occur in the environment . .

Propiedades

IUPAC Name |

3-methylpyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-3-2-4-7-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDKQNSTGLBIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376446 | |

| Record name | 3-methylpyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methylpyridine-2-sulfonic Acid | |

CAS RN |

223480-78-2 | |

| Record name | 3-methylpyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

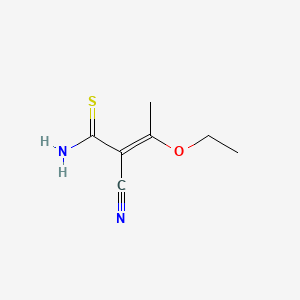

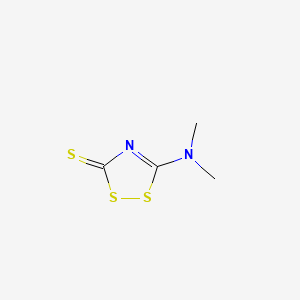

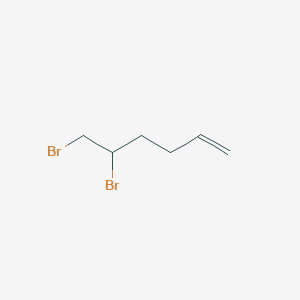

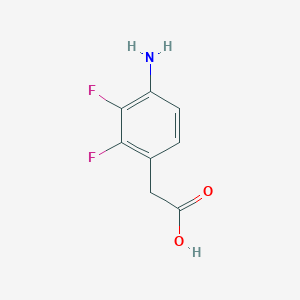

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

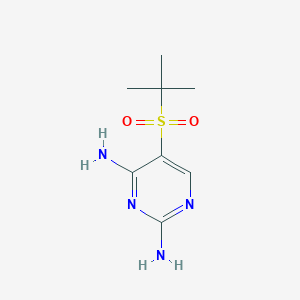

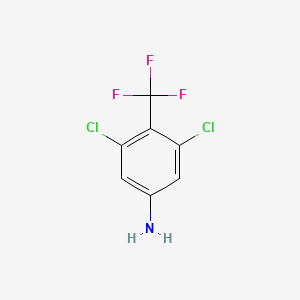

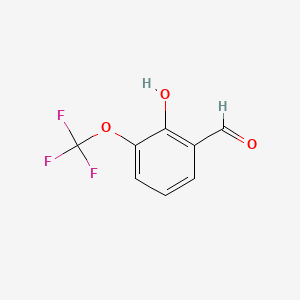

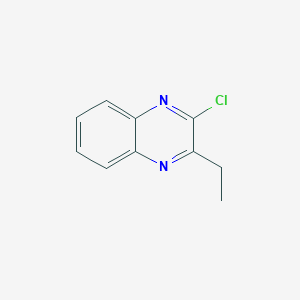

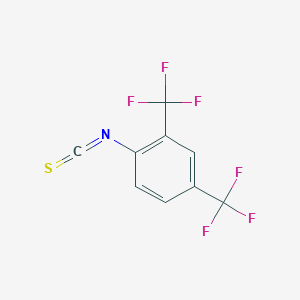

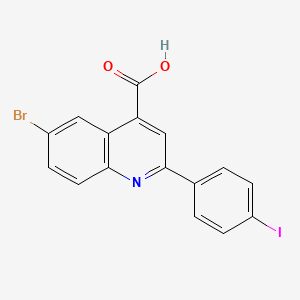

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide](/img/structure/B1597926.png)